1-(prop-2-en-1-yl)-1H-pyrrole
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Overview
Description
1-(prop-2-en-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with an appropriate allyl halide under basic conditions. For example, pyrrole can react with allyl bromide in the presence of a base such as potassium carbonate to yield this compound. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-en-1-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-(prop-2-en-1-yl)-1H-pyrrolidine.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1-(prop-2-en-1-yl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyrroles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-(prop-2-en-1-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(prop-2-en-1-yl)-1H-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the five-membered ring.
1-(prop-2-en-1-yl)-1H-pyrazole: Features a pyrazole ring with two adjacent nitrogen atoms.
Uniqueness: 1-(prop-2-en-1-yl)-1H-pyrrole is unique due to its specific electronic and steric properties conferred by the pyrrole ring and the prop-2-en-1-yl group. These properties influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the prop-2-en-1-yl group also imparts unique chemical and biological activities, which can be leveraged in various applications.
Properties
IUPAC Name |
1-prop-2-enylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-5-8-6-3-4-7-8/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNJRVFKOQALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347509 |
Source
|
Record name | 1-Prop-2-enylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7435-07-6 |
Source
|
Record name | 1-Prop-2-enylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-en-1-yl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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